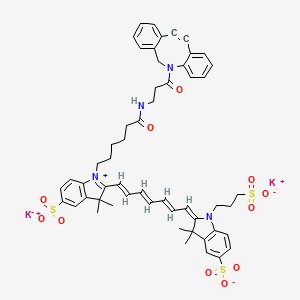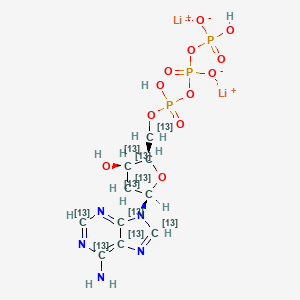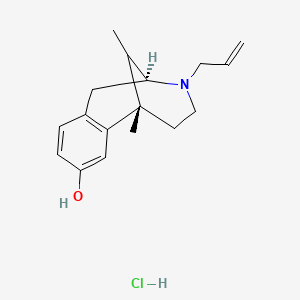
Guanosine triphosphate-15N5,d14 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine triphosphate-15N5,d14 (dilithium) is a chemically modified version of guanosine triphosphate, a naturally occurring nucleotide. This compound is labeled with deuterium (d14) and nitrogen-15 (15N5), making it a stable isotope-labeled compound. Guanosine triphosphate is essential in various biological processes, including protein synthesis and signal transduction. The labeled version, guanosine triphosphate-15N5,d14 (dilithium), is primarily used in scientific research for tracing and studying biochemical pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-15N5,d14 (dilithium) involves the incorporation of stable isotopes of deuterium and nitrogen-15 into the guanosine triphosphate molecule. The process typically starts with the synthesis of labeled guanosine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific catalysts and reagents to ensure the incorporation of the isotopes without altering the nucleotide’s structure .
Industrial Production Methods
Industrial production of guanosine triphosphate-15N5,d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control. The production is carried out under stringent conditions to maintain the purity and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine triphosphate-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The triphosphate group can be hydrolyzed to diphosphate and monophosphate forms.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: It can bind to proteins and enzymes, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine triphosphate-15N5,d14 (dilithium) include water for hydrolysis, ATP for phosphorylation, and various enzymes for binding reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .
Major Products Formed
The major products formed from these reactions include guanosine diphosphate, guanosine monophosphate, and phosphorylated proteins or enzymes .
Applications De Recherche Scientifique
Guanosine triphosphate-15N5,d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying nucleotide interactions and biochemical pathways.
Biology: Employed in research on protein synthesis, signal transduction, and cellular metabolism.
Medicine: Investigated for its potential as a specific inhibitor against viruses, including COVID-19.
Industry: Utilized in the development of pharmaceuticals and as a standard in mass spectrometry.
Mécanisme D'action
The mechanism of action of guanosine triphosphate-15N5,d14 (dilithium) involves its role as a nucleotide in various biochemical processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The labeled isotopes allow researchers to trace its path and interactions within cells, providing insights into molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanosine triphosphate-13C10,15N5 tetraammonium
- Guanosine triphosphate-13C dilithium
- Guanosine triphosphate-15N5 dilithium
- Guanosine triphosphate-13C10 dilithium
- Guanosine triphosphate-d14 dilithium
Uniqueness
Guanosine triphosphate-15N5,d14 (dilithium) is unique due to its dual labeling with deuterium and nitrogen-15, which provides enhanced stability and allows for more precise tracing in biochemical studies. This dual labeling distinguishes it from other similar compounds that may only have single isotope labeling .
Propriétés
Formule moléculaire |
C10H14Li2N5O14P3 |
|---|---|
Poids moléculaire |
554.2 g/mol |
Nom IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD5 |
Clé InChI |
SPQUPDOUIWTDAU-KEDXJWQHSA-L |
SMILES isomérique |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)

![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)



![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)

